DG-041

Vue d'ensemble

Description

DG-041 est un composé chimique connu pour son rôle d'antagoniste du sous-type de récepteur de la prostaglandine E2 EP3. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans l'inhibition de l'agrégation plaquettaire, qui est un facteur crucial dans la prévention de la thrombose artérielle .

Applications De Recherche Scientifique

DG-041 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of prostaglandin receptors.

Biology: Investigated for its role in modulating platelet function and its potential to prevent arterial thrombosis.

Medicine: Explored as a potential therapeutic agent for conditions such as peripheral artery disease and other thrombotic disorders.

Mécanisme D'action

Target of Action

DG-041, also known as DTSI, 1844425CLP, or UNII-1844425CLP, is a potent, high-affinity, and selective antagonist of the EP3 receptor . The EP3 receptor is a subtype of the prostaglandin E2 (PGE2) receptor, which plays a crucial role in various physiological processes, including inflammation and platelet aggregation .

Mode of Action

This compound acts by binding to the EP3 receptor, thereby inhibiting its activation . This inhibition prevents the facilitation of platelet aggregation by PGE2 . In other words, this compound reduces the hyperactivity of platelets, which is a key factor in thrombosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PGE2 signaling pathway. PGE2 is an inflammatory mediator produced in atherosclerotic plaques. By blocking the EP3 receptor, this compound inhibits the pro-thrombotic effects of PGE2 . This action can reduce thrombosis without impairing haemostasis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has a half-life (t1/2) of 2.7 hours for intravenous administration and 4.06 hours for oral administration. The maximum concentration (Cmax) achieved in the blood is 9.46 μM for intravenous administration and 2.74 μM for oral administration . These properties suggest that this compound has good bioavailability.

Result of Action

The primary molecular effect of this compound is the inhibition of PGE2-induced platelet aggregation . In clinical trials, this compound has been shown to reduce platelet aggregation in healthy humans without significantly altering the cutaneous bleeding time .

Action Environment

The action of this compound can be influenced by the local environment. For instance, the presence of atherosclerotic plaques, which produce PGE2, can enhance the anti-thrombotic effects of this compound . Furthermore, this compound has been shown to cross the blood-brain barrier, suggesting that it can exert its effects in the central nervous system .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DG-041 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indole. Le processus comprend généralement :

Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d'indole de Fischer, où une phénylhydrazine réagit avec un aldéhyde ou une cétone en conditions acides.

Fonctionnalisation : Le noyau indole est ensuite fonctionnalisé avec divers substituants, notamment le fluor, le chlore et les groupes sulfonyle. Cette étape implique souvent des réactions d'halogénation et de sulfonylation.

Réactions de couplage : La dernière étape implique le couplage de l'indole fonctionnalisé avec un groupe thiénylsulfonyle par une liaison propénamidique.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour un transfert de chaleur et de masse efficace, ainsi que des systèmes automatisés pour un contrôle précis des conditions de réaction. La purification de this compound est réalisée par des techniques de cristallisation et de chromatographie pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

DG-041 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : La réduction de this compound peut conduire à la formation d'analogues réduits, qui peuvent également présenter des propriétés uniques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs d'halogénation comme la N-bromosuccinimide et la N-chlorosuccinimide sont employés.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les relations structure-activité des récepteurs de la prostaglandine.

Biologie : Enquête sur son rôle dans la modulation de la fonction plaquettaire et son potentiel à prévenir la thrombose artérielle.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que la maladie artérielle périphérique et d'autres troubles thrombotiques.

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le sous-type de récepteur de la prostaglandine E2 EP3. Ce récepteur est impliqué dans la régulation de l'agrégation plaquettaire et du tonus vasculaire. En bloquant le récepteur EP3, this compound inhibe les effets pro-agrégatifs de la prostaglandine E2, réduisant ainsi le risque de formation de thrombus sans augmenter significativement le temps de saignement . Les cibles moléculaires comprennent le récepteur EP3 et les voies de signalisation associées qui médient l'activation et l'agrégation des plaquettes .

Comparaison Avec Des Composés Similaires

Composés similaires

Grapiprant : Un antagoniste sélectif du récepteur EP4.

Asapiprant : Un antagoniste puissant et sélectif du récepteur DP1.

Seratrodast : Un antagoniste du récepteur de la thromboxane A2 utilisé dans le traitement de l'asthme.

Unicité de DG-041

This compound est unique dans sa haute sélectivité et son affinité pour le récepteur EP3, le distinguant des autres antagonistes des récepteurs de la prostaglandine. Sa capacité à inhiber l'agrégation plaquettaire sans augmenter significativement le temps de saignement en fait un candidat prometteur pour le traitement des troubles thrombotiques .

Propriétés

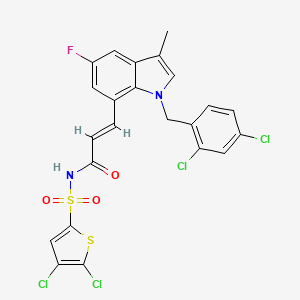

IUPAC Name |

3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722748 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861238-35-9 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.